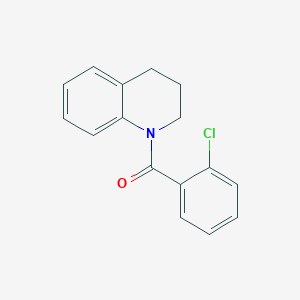

1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Description

Contextualization within Tetrahydroquinoline Chemical Space

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a prominent heterocyclic motif in the fields of organic and medicinal chemistry. gfcollege.in It is structurally characterized by the fusion of a benzene (B151609) ring with a hydrogenated pyridine (B92270) ring, making it a semi-hydrogenated derivative of quinoline (B57606). wikipedia.org This core structure is not only found in numerous natural products but also serves as a foundational building block for a vast array of synthetic compounds. gfcollege.innih.gov The versatility of the tetrahydroquinoline ring system allows for extensive functionalization, enabling researchers to create diverse molecular architectures. chemimpex.com

Derivatives of 1,2,3,4-tetrahydroquinoline are recognized as a significant class of compounds in the agrochemical and pharmaceutical industries. gfcollege.in The chemical space occupied by these derivatives is extensive, owing to the potential for substitution at various positions on both the aromatic and saturated rings, as well as on the nitrogen atom. 1-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a specific example of an N-substituted derivative. In this molecule, the nitrogen atom of the tetrahydroquinoline core is acylated with a 2-chlorobenzoyl group. This type of modification is a common strategy in synthetic chemistry to create amide derivatives, which can significantly alter the parent molecule's physicochemical properties and biological activity.

Structural Features and Precise Chemical Nomenclature

The molecular structure of this compound, with the chemical formula C₁₆H₁₄ClNO, combines two key components: the bicyclic 1,2,3,4-tetrahydroquinoline system and an attached 2-chlorobenzoyl group. nih.gov The tetrahydroquinoline part consists of a benzene ring fused to a six-membered nitrogen-containing ring that is fully saturated (a piperidine (B6355638) ring). The 2-chlorobenzoyl group is an acyl group derived from 2-chlorobenzoic acid, featuring a phenyl ring substituted with a chlorine atom at the ortho position relative to the carbonyl group. This acyl group is attached to the tetrahydroquinoline moiety via an amide bond with the nitrogen atom at position 1.

The precise and systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone. nih.gov This nomenclature accurately describes the connectivity of the atoms, indicating a methanone (B1245722) (carbonyl) group linking a 2-chlorophenyl group to the nitrogen of a 3,4-dihydro-2H-quinoline (an alternative name for the 1,2,3,4-tetrahydroquinoline ring system).

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | (2-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone nih.gov |

| Molecular Formula | C₁₆H₁₄ClNO nih.gov |

| CAS Number | 329058-15-3 nih.gov |

| PubChem CID | 722327 nih.gov |

| Molecular Weight | 271.74 g/mol nih.gov |

Rationale for Academic Investigation and Significance in Chemical Research

The academic and industrial interest in 1,2,3,4-tetrahydroquinoline and its derivatives stems from their wide range of reported biological activities. gfcollege.in Substituted tetrahydroquinolines are core structures in many pharmacologically important agents. gfcollege.inwikipedia.org The parent scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of tetrahydroquinoline-based compounds with diverse therapeutic potential, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-HIV properties. gfcollege.in

The synthesis of specific derivatives like this compound is a rational approach in chemical research and drug discovery. The process of N-acylation, which forms this compound, is a fundamental synthetic transformation used to explore structure-activity relationships (SAR). mdpi.com By introducing the 2-chlorobenzoyl group, researchers can investigate how this specific substituent influences the molecule's steric and electronic properties. The chlorine atom and the aromatic ring of the benzoyl group can engage in various intermolecular interactions with biological macromolecules, potentially leading to novel pharmacological profiles. The investigation of such derivatives is crucial for expanding the chemical space around the tetrahydroquinoline scaffold and identifying new compounds with potential utility in various fields of research. chemimpex.comnih.gov

The table below presents some computed physicochemical properties that are relevant to the research interest in this compound.

| Property | Value |

| XLogP3 | 4.2 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Polar Surface Area | 20.3 Ų nih.gov |

Scope and Organization of the Research Outline

This article serves as a foundational review of this compound, focusing exclusively on its chemical identity and context within the broader field of heterocyclic chemistry. The content is organized to first establish the significance of the parent tetrahydroquinoline scaffold. It then provides a detailed description of the specific structural features and formal nomenclature of the title compound. Finally, it outlines the scientific reasoning that underpins the synthesis and study of such derivatives, highlighting their importance in chemical and medicinal research. The discussion is strictly limited to these introductory aspects.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBCMYJCRQVZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352279 | |

| Record name | ST014406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329058-15-3 | |

| Record name | (2-Chlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329058-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST014406 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Synthesis Pathways

Historical Perspectives on Tetrahydroquinoline Scaffold Construction

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is a prominent structural motif in a vast array of natural products and pharmacologically active compounds. researchgate.net Consequently, the development of synthetic routes to this scaffold has been a long-standing area of chemical research. Early and classical methods for constructing the tetrahydroquinoline core often relied on the reduction of quinoline (B57606) precursors. Catalytic hydrogenation of quinolines has been a widely employed and straightforward approach to access the tetrahydroquinoline skeleton. researchgate.netresearchgate.net

Another historically significant approach involves the Skraup synthesis, which traditionally yields quinolines from the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. Subsequent reduction of the resulting quinoline provides the tetrahydroquinoline. Variations of this method, such as the Doebner-von Miller reaction, offer alternative routes to substituted quinolines that can then be hydrogenated.

Intramolecular cyclization reactions have also played a crucial role. For instance, the cyclization of appropriately substituted N-phenylpropylamines under acidic conditions represents a fundamental strategy for forming the heterocyclic ring. These foundational methods, while effective, often required harsh reaction conditions and offered limited control over substitution patterns and stereochemistry.

Seminal Syntheses of 1-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline and Related Analogs

The synthesis of the title compound, this compound, is most directly achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline. This approach separates the synthesis into two key stages: the formation of the tetrahydroquinoline core and the subsequent attachment of the 2-chlorobenzoyl group.

The N-acylation of 1,2,3,4-tetrahydroquinoline with 2-chlorobenzoyl chloride is a standard and efficient method for the synthesis of this compound. This reaction, a classic example of a Schotten-Baumann reaction, is typically carried out by treating 1,2,3,4-tetrahydroquinoline with 2-chlorobenzoyl chloride in the presence of a base.

The choice of base and solvent is crucial for optimizing the reaction yield and purity. Common bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), which act as acid scavengers, neutralizing the hydrochloric acid generated during the reaction. Inorganic bases like sodium carbonate or potassium carbonate can also be employed, often in a biphasic solvent system. The reaction is generally performed in aprotic solvents such as dichloromethane (B109758), chloroform, or diethyl ether at room temperature or with gentle heating.

A typical laboratory-scale synthesis would involve dissolving 1,2,3,4-tetrahydroquinoline in a suitable solvent, followed by the addition of the base. 2-Chlorobenzoyl chloride is then added, often dropwise, to control the reaction exotherm. After a period of stirring, the reaction mixture is worked up by washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by purification, typically through recrystallization or column chromatography.

An analogous procedure has been successfully used to synthesize a hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline, where 2-(4-isobutylphenyl)propanoyl chloride was reacted with 1,2,3,4-tetrahydroquinoline in dichloromethane with triethylamine. mdpi.com

The synthesis of the precursor, 1,2,3,4-tetrahydroquinoline, can be accomplished through various methods, with the choice often depending on the desired scale and available starting materials. A common and direct route is the catalytic hydrogenation of quinoline. This reaction is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be adjusted to optimize the yield and selectivity.

Alternative syntheses of the tetrahydroquinoline scaffold start from acyclic precursors. For example, the intramolecular cyclization of N-phenyl-3-aminopropanol derivatives can yield tetrahydroquinolines. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have emerged as a powerful strategy for constructing the tetrahydroquinoline framework with high efficiency. nih.gov These can include sequences such as reduction-reductive amination of 2-nitroaryl ketones and aldehydes. nih.gov

The Pictet-Spengler reaction, a condensation reaction between a β-arylethylamine and an aldehyde or ketone followed by cyclization, is a well-established method for synthesizing tetrahydroisoquinolines and can be adapted for tetrahydroquinolines. rsc.org Similarly, the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine, provides another route to a related class of compounds, the 3,4-dihydroisoquinolines, which can be subsequently reduced. rsc.org

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry has introduced a range of sophisticated techniques to improve the efficiency, selectivity, and environmental footprint of tetrahydroquinoline synthesis. These advanced approaches often focus on catalytic methods and stereocontrol.

Transition metal catalysis has revolutionized the synthesis of tetrahydroquinolines. Catalysts based on precious metals like ruthenium, iridium, and gold have been shown to be highly effective. organic-chemistry.orgtandfonline.com For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylquinolines can produce chiral 1,2,3,4-tetrahydroquinolines with high enantiomeric excess. tandfonline.com Manganese-based pincer complexes have also been developed for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology. nih.gov This atom-economical approach generates water as the only byproduct. nih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids, for example, can catalyze the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org This approach avoids the use of often toxic and expensive heavy metals.

Controlling the chemo-, regio-, and stereoselectivity of the synthesis is paramount for accessing specific and complex tetrahydroquinoline derivatives. Multicomponent reactions, such as the Povarov reaction, which is a [4+2] cycloaddition, allow for the construction of highly substituted tetrahydroquinolines in a single step with predictable regioselectivity. researchgate.net

The development of stereoselective methods has been a major focus, particularly for the synthesis of chiral tetrahydroquinolines, which are important in medicinal chemistry. Asymmetric hydrogenation using chiral catalysts is a leading strategy. tandfonline.com For example, chiral ruthenium complexes have been used for the asymmetric hydrogenation of quinolines to give 1,2,3,4-tetrahydroquinolines in excellent enantioselectivities. tandfonline.com Diastereoselective syntheses have also been developed, such as the [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, which yields 4-aryl-substituted tetrahydroquinolines with high diastereoselectivity. frontiersin.org

Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single step, thus enhancing efficiency and reducing waste. researchgate.netbeilstein-journals.org For the synthesis of the tetrahydroquinoline core, the Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR. researchgate.net This reaction typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene to form the tetrahydroquinoline ring system. researchgate.net

While a direct MCR for the synthesis of this compound is not explicitly documented, a plausible two-step approach could involve an initial MCR to form the 1,2,3,4-tetrahydroquinoline core, followed by an N-acylation step. Alternatively, a cascade reaction could be designed where the formation of the tetrahydroquinoline ring is immediately followed by acylation in the same pot. For instance, a tandem hydrogenation-acetylation of quinoline has been reported, which provides a conceptual basis for such a one-pot process. organic-chemistry.org

N-heterocyclic carbene (NHC)-catalyzed cascade reactions have also emerged as a sophisticated method for constructing functionalized tetrahydroquinolines with high stereoselectivity. nih.gov These reactions proceed through a series of Michael and acylation/lactonization steps to build the heterocyclic core.

The following table summarizes representative MCR and cascade strategies applicable to the synthesis of the tetrahydroquinoline scaffold.

Table 1: Multi-Component and Cascade Reactions for Tetrahydroquinoline Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Lewis or Brønsted Acid | Forms the tetrahydroquinoline core in a single step. researchgate.netresearchgate.net |

| Tandem Hydrogenation/Acylation | Quinoline, Hydrogen Source, Acylating Agent | Metal Catalyst (e.g., Palladium) | Combines ring reduction and N-functionalization. organic-chemistry.org |

| NHC-Catalyzed Cascade | 2'-aminophenylenones, 2-bromoenals | N-Heterocyclic Carbene | Stereoselective synthesis of functionalized tetrahydroquinolines. nih.gov |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. mdpi.comhumanjournals.com For the synthesis of this compound, several green approaches can be considered.

The use of water as a solvent is a key green chemistry principle. The N-acylation of amines has been successfully demonstrated in water using benzotriazole (B28993) chemistry, offering a mild and cost-effective method. nih.gov Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. beilstein-journals.org Microwave irradiation has been effectively used for the N-acylation of various amines and in the synthesis of heterocyclic compounds. nih.gov

Catalyst-free and solvent-free reaction conditions are also highly desirable. Solid-state grinding methodologies have been shown to be effective for the N-acylation of carbazole (B46965) derivatives, leading to faster reactions and cleaner products. Furthermore, the use of safer acylating agents is a crucial aspect. Acetonitrile (B52724) has been explored as a less hazardous alternative to traditional acylating agents like acetyl chloride for the N-acetylation of amines in continuous-flow systems. nih.gov

The table below highlights some green chemistry approaches relevant to the synthesis of the target compound.

Table 2: Green Chemistry Approaches in the Synthesis of N-Aroyl Tetrahydroquinolines

| Green Principle | Approach | Advantages |

| Use of Safer Solvents | N-acylation in water | Environmentally benign, mild conditions, high yields. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, often improved yields. beilstein-journals.orgnih.gov |

| Waste Reduction | Solvent-free solid grinding | Faster and cleaner reactions, reduced solvent waste. |

| Safer Reagents | Acetonitrile as an acylating agent | Avoids hazardous and toxic carboxylic acid derivatives. nih.gov |

Purification Techniques and Yield Enhancement Strategies in Organic Synthesis

The purification of the final product, this compound, is crucial to obtain a compound of high purity. Standard laboratory techniques for the purification of organic compounds are generally applicable. Column chromatography on silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. mdpi.com The choice of eluent (a mixture of solvents like ethyl acetate (B1210297) and petroleum ether) is optimized to achieve good separation. mdpi.com Recrystallization is another effective purification technique, particularly for solid compounds, which can yield highly pure crystalline material. nih.gov

Yield enhancement is a key objective in any synthetic process. For the N-acylation step, several strategies can be employed to maximize the yield. The choice of coupling reagent is critical in amide bond formation. Reagents like benzotriazole derivatives have been shown to be highly efficient for the N-acylation of amines in water. nih.gov Reaction conditions, including temperature, reaction time, and catalyst loading, must be carefully optimized. Machine learning models are increasingly being used to predict reaction yields and identify optimal conditions for N-acylation reactions, which can streamline the optimization process. chemrxiv.org In some cases, the use of a solid support or a phase-transfer catalyst can enhance reaction rates and yields, particularly in heterogeneous reaction systems.

Scale-Up Considerations for Laboratory and Potential Pre-Industrial Applications

Scaling up the synthesis of this compound from a laboratory scale to potential pre-industrial applications requires careful consideration of several factors. The cost and availability of starting materials and reagents are primary concerns for large-scale production. The safety of the process is paramount, and the use of hazardous reagents should be minimized or replaced with safer alternatives. nih.gov

Process efficiency, including reaction time, yield, and ease of purification, directly impacts the economic viability of the synthesis. Continuous-flow chemistry offers significant advantages for scale-up, as it allows for better control over reaction parameters, improved safety, and can be run for extended periods to produce large quantities of the product. nih.gov The N-acetylation of amines using acetonitrile as the acetylating agent has been successfully demonstrated in a continuous-flow system, highlighting the potential for this technology in the large-scale production of N-acylated heterocycles. nih.gov

The environmental impact of the process must also be assessed. This includes minimizing waste generation, using recyclable catalysts, and employing environmentally benign solvents. mdpi.com The development of robust and scalable purification methods is also crucial for ensuring the final product meets the required purity standards for its intended application.

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline in solution. The acylation of the nitrogen atom in the 1,2,3,4-tetrahydroquinoline (B108954) core introduces significant changes in the chemical environment of nearby nuclei, which are observable in the NMR spectra. Due to the nature of amide bond rotation, some signals may appear broadened at room temperature.

The ¹H NMR spectrum provides detailed information about the proton environments. The protons of the tetrahydroquinoline ring system at positions 2, 3, and 4 exhibit characteristic aliphatic signals, while the protons on the two aromatic rings resonate in the downfield aromatic region.

The methylene (B1212753) protons at C-4 typically appear as a triplet, coupled to the adjacent C-3 protons. Similarly, the C-3 protons also present as a multiplet, showing coupling to both C-2 and C-4 protons. The introduction of the bulky and electron-withdrawing 2-chlorobenzoyl group on the nitrogen atom causes a significant downfield shift for the protons at the C-2 position compared to the parent tetrahydroquinoline. The aromatic protons of the tetrahydroquinoline moiety and the 2-chlorobenzoyl group display complex splitting patterns due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound. Predicted data based on spectral analysis of analogous structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~3.9 - 4.2 | t | ~6.5 |

| H-3 | ~2.0 - 2.2 | m | - |

| H-4 | ~2.8 - 3.0 | t | ~6.5 |

| Aromatic H (THQ) | ~7.0 - 7.5 | m | - |

| Aromatic H (Benzoyl) | ~7.3 - 7.8 | m | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum is characterized by the presence of a carbonyl carbon signal from the amide group, typically resonating in the range of 168-172 ppm. The carbons of the two aromatic rings account for multiple signals in the downfield region (115-145 ppm). The aliphatic carbons of the tetrahydroquinoline ring (C-2, C-3, and C-4) are observed in the upfield region. The C-2 carbon experiences a downfield shift upon acylation compared to the unsubstituted tetrahydroquinoline.

Table 2: Predicted ¹³C NMR Resonances for this compound. Predicted data based on spectral analysis of analogous structures.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~169.0 |

| Aromatic C (Quaternary) | ~130 - 145 |

| Aromatic C-H | ~115 - 135 |

| C-2 | ~45.0 |

| C-3 | ~25.0 |

| C-4 | ~28.0 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the aliphatic protons H-2/H-3 and H-3/H-4, confirming the structure of the saturated heterocyclic ring. Correlations between adjacent aromatic protons on both the tetrahydroquinoline and 2-chlorobenzoyl rings would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of carbon signals for all protonated carbons, such as C2-H2, C3-H3, C4-H4, and the various aromatic C-H groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This data is valuable for determining the preferred conformation of the molecule in solution, particularly the rotational orientation of the 2-chlorobenzoyl group relative to the tetrahydroquinoline ring system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For this compound (C₁₆H₁₄ClNO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which shows two signals, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity.

Fragmentation analysis, typically via tandem mass spectrometry (MS/MS), reveals characteristic bond cleavages. The most likely fragmentation pathway involves the cleavage of the amide bond, which is the weakest bond in the core structure. This would lead to two primary fragment ions: one corresponding to the 2-chlorobenzoyl cation and the other to the tetrahydroquinoline radical cation or its protonated form.

Table 3: Predicted HRMS Data for this compound.

| Ion | Formula | Calculated m/z | Key Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₅ClNO⁺ | 272.0837 | Protonated Molecular Ion |

| Fragment 1 | C₇H₄ClO⁺ | 139.0000 | 2-chlorobenzoyl cation (from amide cleavage) |

| Fragment 2 | C₉H₁₀N⁺ | 132.0808 | Tetrahydroquinoline cation (from amide cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule based on their vibrational frequencies. The most prominent and diagnostic absorption band for this compound is the strong carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears in the region of 1650-1680 cm⁻¹. Other significant absorptions include the C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching from the aromatic rings, and C-N stretching.

Table 4: Characteristic IR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Amide) | -C(O)N- | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium |

| C-N Stretch | Ar-N, R-N | 1200 - 1350 | Medium |

| C-Cl Stretch | Ar-Cl | 700 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the two aromatic rings (the tetrahydroquinoline and the 2-chlorobenzoyl moieties). The amide carbonyl group can also exhibit a weak n → π* transition. The conjugation between the nitrogen lone pair and the benzoyl carbonyl group, as well as the aromatic systems, influences the position and intensity of these absorption maxima (λmax).

The primary absorptions are expected in the UV region, typically between 200 and 400 nm. The benzoyl chromophore generally shows a strong absorption band around 230-250 nm, while the substituted benzene (B151609) ring of the tetrahydroquinoline moiety also contributes to absorption in this region.

Table 5: Predicted UV-Vis Absorption Maxima for this compound.

| Transition Type | Chromophore | Predicted λmax (nm) |

|---|---|---|

| π → π | Benzoyl & Tetrahydroquinoline Aromatic Rings | ~240 - 280 |

| n → π | Amide Carbonyl (C=O) | ~300 - 320 (weak) |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Information regarding the chirality and chiroptical properties of this compound is not available in the reviewed scientific literature. For CD spectroscopy to be applicable, the compound would need to be chiral, meaning it is non-superimposable on its mirror image. While the tetrahydroquinoline core can be substituted to create a chiral center, leading to enantiomers that could be distinguished by CD spectroscopy, there is no published research indicating that this specific compound has been resolved into its enantiomers or analyzed by this method.

X-ray Crystallography for Solid-State Structure Determination

A thorough search of crystallographic databases yielded no entries for the crystal structure of this compound. Consequently, detailed information on its solid-state structure, which would be derived from X-ray crystallography, is not available. This includes the following specific parameters:

Intermolecular Interactions and Crystal Packing:The arrangement of molecules within the crystal lattice and the nature of the intermolecular forces governing the crystal packing remain uncharacterized.

Due to the absence of empirical data for this compound, the detailed analysis requested for the article cannot be completed.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of quantum chemical calculations for organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline allow for a detailed examination of its geometric and electronic properties.

The geometry of this compound is characterized by the fusion of a benzene (B151609) ring with a dihydropyridine (B1217469) ring, the latter of which is non-planar. The nitrogen atom of the tetrahydroquinoline moiety is acylated with a 2-chlorobenzoyl group. The conformational landscape of this molecule is largely defined by the puckering of the tetrahydroquinoline ring and the orientation of the N-acyl group.

Computational studies on analogous N-acylpiperidines suggest that the tetrahydroquinoline ring likely adopts a half-chair conformation as its lowest energy state. Due to the partial double bond character between the nitrogen and the carbonyl carbon, a phenomenon known as pseudoallylic strain can influence the conformational preferences. This strain often dictates the orientation of substituents on the ring.

The rotation around the N-C(O) bond gives rise to different conformers. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule. The 2-chlorobenzoyl group can be oriented in a way that minimizes steric hindrance with the tetrahydroquinoline ring. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can precisely determine these conformational energies. For similar N-acylated heterocyclic systems, the energy difference between stable conformers is typically in the range of a few kcal/mol.

Below is a hypothetical data table representing the kind of information that would be obtained from DFT calculations for the bond lengths and angles of a key conformer.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.47 |

| C2-C3 | 1.53 |

| C3-C4 | 1.52 |

| C4-C4a | 1.51 |

| N1-C8a | 1.39 |

| N1-C(O) | 1.37 |

| C(O)-C(Ar) | 1.50 |

| C(Ar)-Cl | 1.74 |

| **Bond Angles (°) ** | |

| C8a-N1-C2 | 118.5 |

| N1-C2-C3 | 110.2 |

| C2-C3-C4 | 111.5 |

| C3-C4-C4a | 112.0 |

| C8a-N1-C(O) | 120.5 |

| N1-C(O)-C(Ar) | 121.0 |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tetrahydroquinoline ring system, particularly the fused benzene ring and the nitrogen atom. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing 2-chlorobenzoyl group. The chlorine atom and the carbonyl group contribute to the electrophilic nature of this part of the molecule.

The HOMO-LUMO energy gap, calculated using DFT, provides insights into the molecule's electronic transitions and its susceptibility to electronic excitation. A smaller gap generally implies higher reactivity. For aromatic and heterocyclic compounds of this nature, the HOMO-LUMO gap is typically in the range of 4-6 eV.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is representative of values obtained for structurally related aromatic amides and is intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the MEP surface of this compound, regions of negative electrostatic potential (typically colored in shades of red) are expected around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These areas are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored in shades of blue) would be found around the hydrogen atoms, particularly those of the tetrahydroquinoline ring's NH group (if it were not acylated) and the aromatic protons. The nitrogen atom's potential is modulated by its connection to the carbonyl group, making it less nucleophilic than in an unacylated tetrahydroquinoline.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculated vibrational spectrum serves as a valuable tool for the structural characterization of the molecule and for the assignment of experimentally observed spectral bands.

For this compound, the predicted IR spectrum would exhibit characteristic vibrational modes. These would include:

C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, typically appearing in the 2900-3100 cm⁻¹ region.

A strong C=O stretching vibration from the amide carbonyl group, expected in the range of 1650-1680 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which would appear in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations , likely in the 1200-1350 cm⁻¹ range.

A C-Cl stretching vibration , which would be observed at lower frequencies, typically between 600 and 800 cm⁻¹.

Theoretical vibrational analysis allows for a detailed understanding of the molecule's dynamic nature at the atomic level.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

MD simulations are particularly useful for sampling the conformational ensemble of a flexible molecule like this compound. By simulating the molecule's motion over a period of nanoseconds or longer, it is possible to observe transitions between different conformations and to determine their relative populations.

An MD simulation of this molecule in a solvent, such as water or dimethyl sulfoxide, would reveal the accessible conformations of the tetrahydroquinoline ring and the rotational dynamics of the 2-chlorobenzoyl group. The simulation would likely show the tetrahydroquinoline ring fluctuating around the half-chair conformation, with occasional transitions to less stable boat or twist-boat conformations. The dihedral angle of the N-C(O) bond would also be seen to fluctuate, exploring the rotational energy landscape.

Analysis of the MD trajectory can provide valuable information on the flexibility of different parts of the molecule and the time scales of conformational changes. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Solvent Effects and Solvation Free Energies

The influence of a solvent on the conformational stability and properties of this compound is a critical aspect of its chemical behavior. Solvation free energy (ΔGsolv) calculations quantify the energetic cost of transferring a molecule from the gas phase to a solvent, providing insights into its solubility and partitioning characteristics. These calculations are typically performed using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations through molecular dynamics.

Theoretical studies on similar N-acyltetrahydroquinolines suggest that the solvation free energy would vary significantly with the polarity of the solvent. For instance, in polar protic solvents like water or ethanol, strong hydrogen bonding interactions with the carbonyl oxygen of the benzoyl group would be expected to significantly stabilize the molecule, leading to a more negative solvation free energy. In contrast, in nonpolar solvents such as hexane, weaker van der Waals interactions would dominate, resulting in a less negative solvation free energy.

A hypothetical data table illustrating the expected trend in solvation free energies for this compound in various solvents is presented below. These values are illustrative and based on general principles of solvation chemistry.

| Solvent | Dielectric Constant (ε) | Predicted Solvation Free Energy (ΔGsolv, kcal/mol) |

| Hexane | 1.88 | -4.5 |

| Dichloromethane (B109758) | 9.08 | -8.2 |

| Ethanol | 24.5 | -12.7 |

| Water | 80.1 | -15.3 |

Quantum Chemical Topology (QCT) Analysis

Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and molecular structure. nih.gov This approach, based on Bader's Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms in molecules and the nature of the chemical bonds between them. nih.gov

For this compound, a QCT analysis would involve identifying the critical points in the electron density distribution. These critical points are locations where the gradient of the electron density is zero and are classified by the number of non-zero eigenvalues of the Hessian matrix of the electron density.

Bond Critical Point (BCP) and Ring Critical Point (RCP) Analysis

Bond Critical Points (BCPs) are found between pairs of bonded atoms and are characterized by a (3, -1) critical point. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond. nih.govresearchgate.net Ring Critical Points (RCPs), or (3, +1) critical points, are found within the interior of ring structures and are indicative of the ring's stability. researchgate.net

A theoretical BCP analysis of this compound would be expected to reveal the following:

Covalent Bonds: For the C-C and C-H bonds within the tetrahydroquinoline and benzoyl rings, high values of electron density and negative values of the Laplacian would be observed, characteristic of shared (covalent) interactions.

Polar Covalent Bonds: The C-N, C=O, and C-Cl bonds would also exhibit BCPs indicative of covalent character, but with a greater degree of charge depletion from the less electronegative atom, as reflected in the Laplacian values. The C=O bond, in particular, would show a significantly higher electron density compared to the C-C single bonds.

Amide Bond (N-C=O): The BCP for the amide bond would be of particular interest, as its properties would quantify the degree of resonance and double bond character, which influences the rotational barrier around this bond.

An RCP would be identified within the center of the fused rings of the tetrahydroquinoline moiety and the phenyl ring of the benzoyl group. The electron density at these points is typically low, but their presence is a topological requirement for a ring structure.

Below is an illustrative data table of expected QTAIM parameters for selected bonds in this compound.

| Bond | Type | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) |

| C-C (aromatic) | BCP | ~0.30 | < 0 |

| C-N (amide) | BCP | ~0.28 | > 0 |

| C=O | BCP | ~0.45 | > 0 |

| C-Cl | BCP | ~0.18 | > 0 |

| Tetrahydroquinoline Ring | RCP | ~0.03 | > 0 |

| Benzoyl Ring | RCP | ~0.04 | > 0 |

Computational Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of this compound and for elucidating potential reaction pathways. nih.gov Reactivity indices derived from conceptual Density Functional Theory (DFT), such as Fukui functions and condensed local softness, can identify the most nucleophilic and electrophilic sites within the molecule.

For this compound, it is anticipated that:

The nitrogen atom of the tetrahydroquinoline ring would be a primary site for protonation and electrophilic attack, although its nucleophilicity is reduced by the electron-withdrawing benzoyl group.

The carbonyl oxygen of the benzoyl group would be a key site for electrophilic attack and hydrogen bond donation.

The aromatic rings could undergo electrophilic substitution, with the directing effects of the substituents influencing the regioselectivity.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To investigate a specific chemical reaction, such as the hydrolysis of the amide bond or electrophilic addition to one of the aromatic rings, computational chemists can locate the transition state (TS) structure connecting the reactants and products. The TS is a first-order saddle point on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC follows the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima. researchgate.net

For example, studying the rotational barrier of the amide bond in this compound would involve locating the transition state for rotation, where the p-orbitals of the nitrogen and carbonyl carbon are orthogonal. An IRC analysis would then map out the energetic profile of this rotation. Computational studies on similar amide systems suggest that this process is enthalpically driven. rsc.orgresearchgate.net

In Silico Screening and Virtual Ligand Design (non-clinical focus)

The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. mdpi.comtandfonline.com Consequently, the this compound core structure is an attractive starting point for in silico screening and virtual ligand design for various non-clinical targets, such as enzyme inhibition. mdpi.comnih.gov

Virtual screening campaigns could utilize large chemical databases to identify compounds structurally similar to this compound that may bind to a specific biological target. Molecular docking simulations would be a primary tool in such campaigns, predicting the binding mode and affinity of potential ligands to a target protein's active site. For instance, the tetrahydroquinoline moiety has been explored as a scaffold for inhibitors of enzymes like mTOR and cholinesterases. nih.govmdpi.com

Furthermore, the this compound structure can be used as a template for de novo drug design. Computational methods can be employed to design novel derivatives with optimized binding interactions with a target of interest. For example, modifications to the 2-chlorobenzoyl group or substitutions on the tetrahydroquinoline ring could be explored to enhance binding affinity and selectivity for a particular enzyme. nih.gov Structure-activity relationship (SAR) studies, guided by computational predictions, can then inform the synthesis of new and more potent compounds. nih.gov

V. Chemical Reactivity, Transformation, and Stability Studies

Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety and Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.com The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

Quinoline Ring: The nitrogen atom of the tetrahydroquinoline ring is part of an amide functional group. Due to resonance, the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. This delocalization significantly reduces the electron-donating capacity of the nitrogen towards the fused benzene (B151609) ring. Consequently, the amide group acts as a deactivating group, making the quinoline ring less susceptible to electrophilic attack compared to benzene or the parent tetrahydroquinoline. As a deactivating group, it would direct incoming electrophiles to the meta positions (C-6 and C-8) relative to the nitrogen-bearing ring junction.

Benzoyl Moiety: The benzoyl ring is substituted with two electron-withdrawing groups: the chlorine atom and the carbonyl group of the amide.

Carbonyl Group: This is a strong deactivating group and a meta-director.

Chlorine Atom: This is also a deactivating group (due to its inductive effect) but is an ortho, para-director (due to resonance effects).

Given the presence of two deactivating groups, the benzoyl ring is strongly deactivated towards electrophilic aromatic substitution. Any potential substitution would be directed by the combined influence of these groups, with the chlorine directing to its ortho and para positions, and the carbonyl directing to its meta positions. The inherent low reactivity makes such substitutions challenging to achieve under standard EAS conditions.

Nucleophilic Reactions at the Carbonyl and Quinoline Nitrogen Positions

Carbonyl Carbon: The carbonyl carbon of the amide group is electrophilic due to the polarization of the C=O bond. It is susceptible to nucleophilic attack. However, amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution because the resulting amide anion (R₂N⁻) is a very poor leaving group. chemistrysteps.commsu.edu Reactions typically require forcing conditions or activation of the amide. nih.gov Strong nucleophiles can attack the carbonyl carbon, leading to a tetrahedral intermediate.

Quinoline Nitrogen: The nitrogen atom in 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is part of an amide linkage. Its lone pair is involved in resonance with the carbonyl group, rendering it non-nucleophilic and non-basic. Therefore, it does not readily participate in nucleophilic reactions or protonation under typical conditions.

Oxidation and Reduction Chemistry

Oxidation: The tetrahydroquinoline ring system is susceptible to oxidation. The C-4 position, being benzylic, is a potential site for oxidation. Aerobic oxidation, often catalyzed by metal complexes, can lead to dehydrogenation to form the corresponding 3,4-dihydroquinolinium species or, with further oxidation, the fully aromatic quinoline ring. nih.govresearchgate.net For instance, various N-aryl tetrahydroisoquinolines (a related scaffold) undergo Cu(II)-catalyzed aerobic oxidation to form iminium ions. acs.org Similar reactivity can be anticipated for N-acyl tetrahydroquinolines.

Reduction:

Amide Carbonyl: The amide group can be reduced to an amine. This transformation typically requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Treatment of this compound with LiAlH₄ would be expected to reduce the carbonyl group completely, yielding 1-(2-chlorobenzyl)-1,2,3,4-tetrahydroquinoline. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides.

Aromatic Rings: The benzene rings of both the quinoline and benzoyl moieties can be reduced to their corresponding saturated cycloalkanes through catalytic hydrogenation under high pressure and temperature, although these are forcing conditions that would also reduce the amide.

Table 1: Predicted Outcomes of Common Oxidation and Reduction Reactions

Hydrolysis and Solvolysis Pathways

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. youtube.com This reaction is typically slow and often requires elevated temperatures. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen is first protonated, which activates the carbonyl carbon for nucleophilic attack by water. Subsequent steps lead to the cleavage of the C-N bond, yielding 1,2,3,4-tetrahydroquinoline (B108954) (as its ammonium (B1175870) salt) and 2-chlorobenzoic acid. youtube.com

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide (B78521) ion attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate. Expulsion of the tetrahydroquinoline amide anion, followed by an acid-base reaction, drives the equilibrium toward the products: the sodium salt of 2-chlorobenzoic acid and 1,2,3,4-tetrahydroquinoline. chemistrysteps.comacs.org

Cycloaddition and Rearrangement Reactions (e.g., Povarov Reaction variants)

The Povarov reaction is a powerful method for synthesizing tetrahydroquinolines, typically involving the acid-catalyzed [4+2] cycloaddition of an aniline (B41778), an aldehyde, and an electron-rich alkene. nih.govacs.orgwikipedia.org The aniline and aldehyde first form an imine, which then acts as the aza-diene in the cycloaddition.

Since the nitrogen atom in this compound is part of a stable, non-basic amide, it cannot form the requisite imine intermediate needed for a Povarov-type reaction. Therefore, this compound would not be a suitable substrate for this class of cycloaddition. Other common cycloaddition or major rearrangement reactions are not well-documented for this specific structure.

Interactions with Metal Centers and Coordination Chemistry

While the amide nitrogen is non-coordinating, the carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, coordinating to various metal centers. wikipedia.org Amide groups are generally considered poor coordinating ligands but can form stable complexes, particularly with hard metal ions. ntu.edu.tw The coordination typically occurs through the oxygen atom. wikipedia.org

It is plausible that this compound could act as a unidentate ligand through its carbonyl oxygen. The chlorine atom on the benzoyl ring could also potentially participate in coordination, allowing for bidentate chelation, although this would depend on the specific metal ion and reaction conditions. Metal coordination can activate the amide bond, in some cases facilitating its cleavage. rsc.org

Photochemical Transformations

The photochemical reactivity of this compound has not been specifically reported. However, the presence of chromophores—the aromatic rings and the carbonyl group—suggests it could undergo photochemical transformations. Potential reactions could include:

Norrish-Type Reactions: The carbonyl group could undergo Norrish Type I (α-cleavage) or Type II (intramolecular hydrogen abstraction) reactions, although these are more common for ketones.

Photocyclization: Intramolecular cyclization reactions, possibly involving the aromatic rings, could be induced by UV light.

Carbon-Chlorine Bond Cleavage: The aryl-chloride bond is susceptible to photolytic cleavage, which could lead to radical intermediates and subsequent reactions.

Table 2: Summary of Compound Names

Vi. Derivatization Strategies and Structure Activity Relationship Sar Studies

Rational Design of Analogs and Congeners

The rational design of analogs of 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a cornerstone of lead optimization. This process involves the application of established medicinal chemistry principles to generate new molecules with improved pharmacological profiles.

Scaffold hopping and bioisosteric replacement are powerful techniques used to explore new chemical space while retaining key pharmacophoric features. nih.govnih.gov These strategies aim to identify structurally novel cores that can mimic the biological activity of the parent molecule, potentially leading to improved properties or novel intellectual property. nih.gov

Scaffold Hopping: This involves replacing the tetrahydroquinoline core with other heterocyclic systems that can project the essential substituent groups in a similar spatial orientation. For instance, the tetrahydroquinoline scaffold could be replaced by scaffolds such as tetrahydroisoquinoline, chromane, or indole-based structures. The goal is to maintain the geometric arrangement of the benzoyl group and any key substituents on the heterocyclic ring.

Bioisosteric Replacement: This strategy focuses on substituting specific atoms or functional groups with others that have similar physical or chemical properties, leading to comparable biological activity. researchgate.net In the context of this compound, bioisosteric replacements can be applied to both the 2-chlorobenzoyl moiety and the tetrahydroquinoline ring. For example, the chlorine atom on the benzoyl ring could be replaced with other halogens (F, Br), a trifluoromethyl group (CF₃), or a cyano group (CN) to modulate electronic properties and metabolic stability. u-strasbg.fr The amide linker itself could be replaced with bioisosteres like a reverse amide, an ester, or a sulfonamide to alter hydrogen bonding capabilities and conformational preferences. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Chlorine (Cl) | Fluorine (F), Bromine (Br) | Modulate halogen bonding potential and lipophilicity. |

| Chlorine (Cl) | Trifluoromethyl (CF₃) | Increase metabolic stability and alter electronic profile. |

| Chlorine (Cl) | Cyano (CN) | Introduce a hydrogen bond acceptor and modify electronics. |

| Benzoyl Amide | Sulfonamide | Alter H-bonding pattern and improve metabolic stability. nih.gov |

Controlling the conformational flexibility of a molecule is a key strategy to enhance binding affinity and selectivity. By introducing rigid elements or, conversely, increasing flexibility, chemists can lock the molecule into its bioactive conformation or allow it to better adapt to its binding site.

Conformational Restriction: This approach aims to reduce the number of accessible conformations, thereby minimizing the entropic penalty upon binding to a biological target. For the this compound scaffold, this can be achieved by introducing cyclic structures or bulky groups that limit bond rotation. For example, bridging the tetrahydroquinoline ring or introducing substituents that create steric hindrance can rigidify the structure. nih.gov This strategy has been successfully applied to tetrahydroisoquinoline-based inhibitors to improve affinity. nih.gov

Flexibility Modulation: In some cases, increasing the flexibility of certain parts of the molecule can be advantageous, allowing for optimal interaction with the target protein. This can be achieved by introducing longer alkyl chains or flexible linkers. The strategic introduction of rotatable bonds can allow the molecule to adopt a conformation that might not be accessible to a more rigid analog.

Synthetic Routes to Key Derivatives

The synthesis of derivatives of this compound relies on a variety of well-established and novel chemical transformations. These synthetic efforts are typically focused on modifying the three main components of the molecule.

The 2-chlorobenzoyl group is a critical component for the biological activity of many related compounds, and its modification is a common strategy in SAR studies. The synthesis typically starts with 1,2,3,4-tetrahydroquinoline (B108954), which is then acylated with a substituted benzoyl chloride.

To generate diversity, a library of benzoyl chlorides with different substitution patterns can be used. For example, moving the chloro substituent to the meta or para position, or introducing additional substituents like methoxy (B1213986) or nitro groups, can profoundly impact activity. The synthesis of these derivatives generally involves the Schotten-Baumann reaction between 1,2,3,4-tetrahydroquinoline and the corresponding acid chloride in the presence of a base.

| Target Modification | Synthetic Strategy | Key Reagents |

|---|---|---|

| Varying substituent position (meta, para) | Acylation with corresponding substituted benzoyl chloride | 3-chlorobenzoyl chloride, 4-chlorobenzoyl chloride |

| Introducing electron-donating groups | Acylation with substituted benzoyl chloride | 4-methoxybenzoyl chloride, 4-methylbenzoyl chloride |

| Introducing electron-withdrawing groups | Acylation with substituted benzoyl chloride | 4-nitrobenzoyl chloride, 4-(trifluoromethyl)benzoyl chloride |

| Replacement of the phenyl ring | Acylation with heteroaroyl chlorides | Pyridine-2-carbonyl chloride, Thiophene-2-carbonyl chloride |

Modifying the tetrahydroquinoline ring allows for the exploration of how substituents on this core influence biological activity. A wide array of synthetic methods are available to introduce functional groups at various positions of the tetrahydroquinoline skeleton. nih.gov

Substituents can be introduced on the aromatic part of the ring (positions 5, 6, 7, and 8) or on the saturated portion (positions 2, 3, and 4). Friedel-Crafts reactions, nitration followed by reduction and further functionalization, and halogenation are common methods for modifying the aromatic ring. For the saturated portion, methods like α-lithiation followed by reaction with electrophiles can be used to introduce substituents at the 2-position. The synthesis of substituted tetrahydroquinolines often starts from appropriately substituted anilines. nih.gov For instance, domino reactions have proven valuable for generating tetrahydroquinolines with diverse substitution patterns. nih.gov Studies on related tetrahydroisoquinolines have shown that substitution at the 3-position can enhance inhibitory activity. nih.gov

While the parent compound is an N-acyl derivative, further substitution on the nitrogen atom is generally not possible without cleaving the benzoyl group. However, the concept of "linker chemistry" is highly relevant when considering the design of more complex molecules, such as bifunctional molecules or targeted drug conjugates. unimi.it

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound and its analogs is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. These investigations systematically modify the chemical structure of the lead compound and assess the impact of these changes on its biological activity and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found in the reviewed literature, studies on analogous tetrahydroquinoline derivatives provide insights into the types of descriptors that could be relevant for such a model.

For a series of 40 tetrahydroquinoline derivative inhibitors of Lysine-specific demethylase 1 (LSD1), 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), were successfully developed. These models demonstrated good statistical and predictive properties, suggesting that steric, electrostatic, and hydrophobic fields are significant contributors to the inhibitory activity. For instance, the CoMFA model yielded a q² of 0.778 and an R²pred of 0.709, while the CoMSIA model gave a q² of 0.764 and an R²pred of 0.713.

A hypothetical QSAR model for this compound and its derivatives could incorporate various descriptors, such as:

Electronic Descriptors: Parameters like Hammett constants (σ) for substituents on the benzoyl and tetrahydroquinoline rings to quantify their electron-donating or withdrawing effects.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or hydrophobic constants (π) to model the lipophilicity of the compounds.

The development of a robust QSAR model would enable the prediction of the biological activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Type | Example Descriptor | Property Modeled | Potential Impact on Activity |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents | Influences binding interactions with target |

| Steric | Molar Refractivity (MR) | Size and polarizability of substituents | Affects fit within the binding pocket |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity of the molecule | Influences membrane permeability and target binding |

| Topological | Wiener Index | Molecular branching | Relates to molecular compactness and surface area |

Pharmacophore Modeling (non-clinical)

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. While a specific pharmacophore model for this compound has not been detailed in the available literature, the general pharmacophoric features of the broader tetrahydroquinoline class have been explored.

The tetrahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. A general pharmacophore model for tetrahydroquinoline derivatives often includes:

A Hydrophobic Core: The fused bicyclic system of the tetrahydroquinoline provides a rigid and lipophilic scaffold.

An Aromatic Ring: The benzene (B151609) ring of the tetrahydroquinoline moiety can engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group in this compound can act as a hydrogen bond acceptor.

A Halogen Bond Donor: The chlorine atom on the benzoyl ring can potentially form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.

Based on the structure of this compound, a hypothetical pharmacophore model could be constructed. This model would be instrumental in virtual screening campaigns to identify novel compounds with similar biological activity from large chemical databases.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Aromatic Ring | Benzene ring of tetrahydroquinoline | π-π stacking, hydrophobic interactions |

| Aromatic Ring | 2-chlorobenzoyl ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Hydrogen bonding with target protein |

| Hydrophobic Center | Tetrahydroquinoline aliphatic portion | Hydrophobic interactions |

| Halogen Bond Donor | Chlorine atom | Halogen bonding with target protein |

Ligand Efficiency and Lipophilic Efficiency Profiling

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for assessing the quality of hit and lead compounds. They provide a measure of how effectively a compound utilizes its size and lipophilicity to achieve binding affinity for its target.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of heavy atoms, HA). It is calculated as: LE = -ΔG / HA where ΔG is the Gibbs free energy of binding. A higher LE value indicates that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LLE): This metric connects the potency of a compound (expressed as pIC50 or pKi) to its lipophilicity (logP). It is calculated as: LLE = pIC50 - logP Higher LLE values are generally desirable, as they suggest that the compound's potency is not solely driven by increasing lipophilicity, which can lead to undesirable properties such as poor solubility and non-specific toxicity.

While specific LE and LLE values for this compound are not available in the literature, these metrics would be invaluable in a lead optimization program. For a series of derivatives, plotting LE and LLE against other properties can help guide the selection of candidates with a better balance of potency and physicochemical properties. For instance, in the optimization of a series of P-glycoprotein inhibitors, LipE (a synonym for LLE) values were used to compare the efficiency of different analogs.

Table 3: Example Calculation of Ligand Efficiency and Lipophilic Efficiency

(Note: The following data is hypothetical and for illustrative purposes only)

| Compound | pIC50 | logP | Heavy Atoms (HA) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| This compound | 7.0 | 3.5 | 20 | 0.35 | 3.5 |

| Derivative A | 7.5 | 3.2 | 22 | 0.34 | 4.3 |

| Derivative B | 6.8 | 4.0 | 21 | 0.32 | 2.8 |

In this hypothetical example, Derivative A would be considered a more promising candidate for further development than Derivative B, despite having a slightly lower ligand efficiency, due to its significantly improved lipophilic efficiency.

Vii. Biological Activity and Molecular Mechanism Elucidation Pre Clinical, Non Human, Non Clinical Focus

In Vitro Biological Screening Methodologies and Assays

The biological profile of 1-(2-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline and its analogs has been investigated using a range of in vitro assays to determine their effects on enzymes, receptors, and cell signaling pathways.

While direct enzyme inhibition data for this compound is not extensively detailed in the available literature, the broader class of tetrahydroquinoline (THQ) derivatives has been subjected to various enzyme inhibition assays. These studies provide a framework for the potential enzymatic interactions of the title compound.

For instance, hybrid compounds incorporating the tetrahydroquinoline scaffold have been synthesized and evaluated as potential inhibitors of cholinesterases. mdpi.com In vitro assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition are commonly performed to screen for compounds with potential applications in neurodegenerative disease research. mdpi.com Similarly, derivatives of the related tetrahydroisoquinoline scaffold have been tested for inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH), Na+, K+-ATPase, and monoamine oxidase (MAO). nih.govmdpi.commdpi.com

These screening assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The enzymatic activity is then measured, often via spectrophotometric methods that detect a colored product, allowing for the calculation of inhibition percentages and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.commdpi.com The fungicidal activity observed in some N-substituted benzoyl-1,2,3,4-tetrahydroquinoline derivatives also suggests interaction with essential fungal enzymes. nih.gov

Tetrahydroquinolines have been identified as a class of nonsteroidal ecdysone (B1671078) agonists, which function by mimicking the insect molting hormone, 20-hydroxyecdysone. nih.gov The molecular target for these compounds is the ecdysone receptor (EcR), a ligand-activated nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). nih.gov

Binding affinity studies are crucial for evaluating the potency of these compounds. Research on cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines, which are structurally analogous to the title compound, has been performed. These studies utilize cell lines engineered to express the ecdysone receptor, for example, from the mosquito Aedes aegypti. The assay measures the ability of the compounds to induce the expression of a reporter gene that is under the control of an ecdysone response element. nih.gov

Structure-activity relationship (SAR) studies have revealed key structural features for potent EcR binding. The cis-stereochemistry of the tetrahydroquinoline scaffold is considered essential for biological activity. nih.gov Furthermore, the nature and position of substituents on the benzoyl ring significantly influence potency.

Table 1: Structure-Activity Relationship (SAR) Findings for Tetrahydroquinoline-Based Ecdysone Receptor Ligands

| Molecular Moiety | Substituent Effect on Potency |

| Benzoyl Ring | Small, lipophilic substituents at the meta and para-positions are generally most potent. |

| Phenylamino Ring (4-position) | Hydrogen or fluorine substitution is preferred for high potency. |

| Tetrahydroquinoline Ring (6-position) | Hydrogen or fluorine substitution is generally most potent. |

This data is generalized from studies on cis-1-benzoyl-2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinolines, close analogs of the subject compound. nih.gov

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) featuring N-benzoyl or chlorobenzoyl substituents have been specifically investigated for their anti-inflammatory properties using cell-based assays. nih.gov A key focus has been their ability to modulate signaling pathways central to the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, particularly in brain-resident immune cells like microglia. nih.gov

In these assays, a cell line such as the murine BV2 microglial cell line is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB and JNK pathways. The ability of the test compounds to counteract this activation is then quantified. nih.gov

Research has shown that N-chlorobenzoyl tetrahydroquinoline derivatives can inhibit the production of pro-inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO), in a concentration-dependent manner. nih.gov Furthermore, these compounds were found to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This suppression is achieved by inhibiting the core signaling pathways, demonstrating the pathway modulation capabilities of this class of compounds. nih.gov

Table 2: Effects of N-Benzoyl/Chlorobenzoyl Tetrahydroquinoline Derivatives on Inflammatory Pathways in LPS-Stimulated BV2 Microglial Cells

| Measured Endpoint | Observed Effect | Implicated Pathway |

| Pro-inflammatory Mediators (IL-6, TNF-α, NO) | Production inhibited in a concentration-dependent manner. | General Inflammatory Response |

| Protein Levels (iNOS, COX-2) | Attenuated | NF-κB and JNK Pathways |

| Signaling Pathway | Suppressed | NF-κB and JNK Pathways |

Data summarized from studies on a series of N-alkanoyl, N-benzoyl, or chlorobenzoyl substituted 1,2,3,4-tetrahydroquinoline derivatives. nih.gov

Identification and Characterization of Molecular Targets

Following initial screening, further studies are required to definitively identify and characterize the specific molecular targets through which a compound exerts its biological effects.

Target deconvolution refers to the process of identifying the specific molecular targets (e.g., proteins, enzymes, receptors) that a bioactive compound interacts with to produce a cellular or physiological effect. For a compound like this compound, which shows effects in complex cellular assays like NF-κB inhibition, deconvolution strategies would be employed to pinpoint the exact protein(s) in the pathway it binds to.

Common experimental strategies for target deconvolution include:

Affinity Chromatography: The compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that mimic the parent compound but also contain a reporter tag. These probes bind to the active site of target enzymes in a complex proteome, allowing for their subsequent identification.

Computational Approaches: Methods such as molecular docking and similarity profiling can predict potential targets by comparing the compound's structure to databases of known ligands and their corresponding protein targets.

While the molecular targets for the tetrahydroquinoline scaffold have been identified as ecdysone receptors in insects and implicated as components of the NF-κB pathway in mammalian cells, specific studies employing these deconvolution strategies for this compound are not detailed in the reviewed scientific literature. nih.govnih.gov